5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C9H8F2O3 This compound is characterized by the presence of two fluorine atoms and a benzodioxin ring structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,8-difluoro-1,4-benzodioxane with methylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol involves its interaction with specific molecular targets. The fluorine atoms and benzodioxin ring structure allow it to interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5-methylfuran: This compound shares a similar dihydrofuran ring structure but lacks the fluorine atoms and benzodioxin ring.
7,8-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-ylidene: This compound has a similar fluorinated structure but differs in its overall ring system.
Uniqueness
5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol is unique due to its specific combination of fluorine atoms and benzodioxin ring.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
5,8-difluoro-3-methyl-2H-1,4-benzodioxin-3-ol |
InChI |
InChI=1S/C9H8F2O3/c1-9(12)4-13-7-5(10)2-3-6(11)8(7)14-9/h2-3,12H,4H2,1H3 |
InChI Key |
GKHDNLNUQHOCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2O1)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.